(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
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Overview
Description
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of sulfinamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfinamide can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the sulfinamide group .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide has found applications in various scientific research fields:
Biology: The compound is explored for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Sulfinamides are investigated for their potential as drug candidates due to their ability to modulate biological pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly reactive and can undergo cleavage to form reactive intermediates that interact with biological molecules. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide:
Sulfonamides: These compounds are structurally similar but contain a sulfur-oxygen bond instead of a sulfur-nitrogen bond.
Uniqueness
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Properties
IUPAC Name |
(NE,S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-WHMKARLCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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